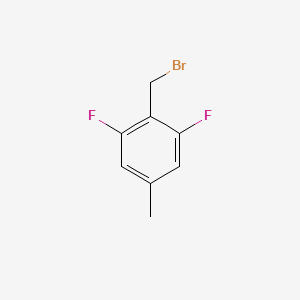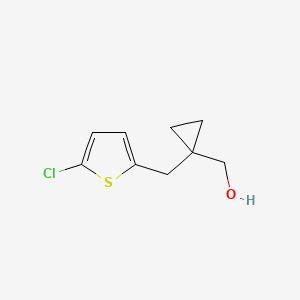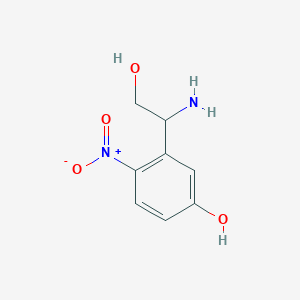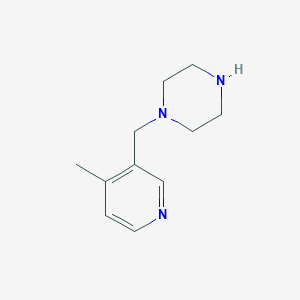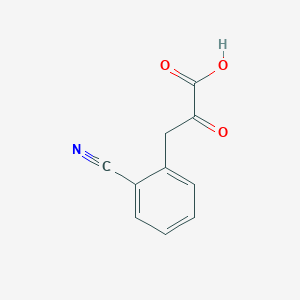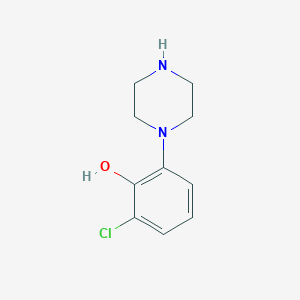
2-Chloro-6-(piperazin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(piperazin-1-yl)phenol is a chemical compound that belongs to the class of phenols and piperazines It is characterized by the presence of a chloro group at the 2-position and a piperazinyl group at the 6-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperazin-1-yl)phenol typically involves the reaction of 2-chlorophenol with piperazine. One common method involves the nucleophilic substitution reaction where the hydroxyl group of 2-chlorophenol is replaced by the piperazinyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is typically conducted in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 6-(piperazin-1-yl)phenol.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 6-(piperazin-1-yl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-6-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(piperazin-1-yl)phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazinyl group can interact with various biological targets, while the phenolic group can participate in hydrogen bonding and other interactions. The chloro group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(piperazin-1-yl)phenol: Similar structure but with the piperazinyl group at the 4-position.
2-Chloro-6-(morpholin-4-yl)phenol: Similar structure but with a morpholine ring instead of a piperazine ring.
2-Chloro-6-(piperidin-1-yl)phenol: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
2-Chloro-6-(piperazin-1-yl)phenol is unique due to the specific positioning of the piperazinyl group, which can influence its binding affinity and selectivity for biological targets. The presence of the chloro group also imparts distinct chemical reactivity and pharmacokinetic properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-chloro-6-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13ClN2O/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2 |
Clave InChI |
QHGNMMHYMJOXQC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



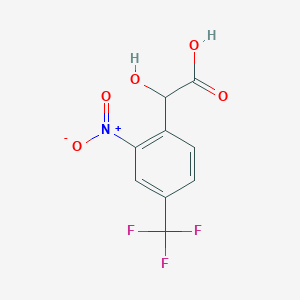
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
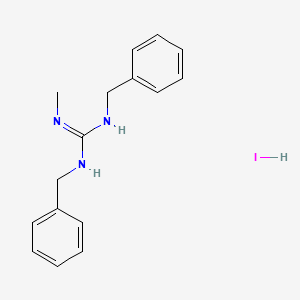
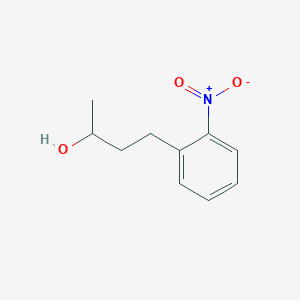

![1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13593057.png)
